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Compound of Interest

Compound Name:
Potassium

(bromomethyl)trifluoroborate

Cat. No.: B1632198 Get Quote

An In-depth Technical Guide to Potassium
(Bromomethyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of potassium (bromomethyl)trifluoroborate, a versatile reagent in modern organic

synthesis. The information is curated for researchers, scientists, and professionals in the field

of drug development, with a focus on delivering precise data, detailed experimental protocols,

and clear visual representations of its chemical behavior.

Core Physical and Chemical Properties
Potassium (bromomethyl)trifluoroborate is a white to off-white crystalline solid. As a

member of the air- and moisture-stable potassium organotrifluoroborate salt family, it serves as

a valuable and storable precursor to boronic acids, which are often less stable. Its stability and

reactivity make it a key building block in various synthetic applications, particularly in the

formation of carbon-carbon bonds.

Physical Properties
A summary of the key physical properties of potassium (bromomethyl)trifluoroborate is

presented in the table below. While a specific density value is not readily available in the
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literature, the density of similar inorganic boron compounds can provide a reasonable estimate.

For instance, potassium tetrafluoroborate has a density of 2.505 g/mL at 25 °C.[1]

Property Value Source(s)

Molecular Formula CH₂BBrF₃K [2][3]

Molecular Weight 200.84 g/mol [2][3]

Appearance White to off-white solid/powder [2]

Melting Point 225-230 °C [2]

Solubility

Generally soluble in polar

organic solvents (methanol,

acetone, DMF, DMSO); slightly

soluble in water and THF.

[4]

Density Not available

Chemical Properties and Reactivity
Potassium (bromomethyl)trifluoroborate is primarily recognized for its utility in palladium-

catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] It functions as

a stable and efficient source of a bromomethyl nucleophile for the formation of new carbon-

carbon bonds. The trifluoroborate moiety enhances the stability of the organoboron compound

compared to its boronic acid counterpart, allowing for easier handling and storage.

Key reactions involving potassium (bromomethyl)trifluoroborate include:

Suzuki-Miyaura Cross-Coupling: Reaction with aryl, heteroaryl, or vinyl halides/triflates to

introduce a bromomethyl group, which can be further functionalized.

Nucleophilic Substitution: The bromide can be displaced by various nucleophiles to generate

a diverse range of functionalized organotrifluoroborates.

Spectroscopic Data
The following tables summarize the expected nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data for potassium (bromomethyl)trifluoroborate. The NMR data is
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based on a comprehensive study of 28 potassium organotrifluoroborates by Oliveira et al.[4][5]

[6]

NMR Spectroscopy
NMR spectra were recorded in dimethylsulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are

reported in parts per million (ppm).
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Nucleus
Chemical Shift
(δ)

Multiplicity
Coupling
Constant (J)

Notes

¹H NMR ~2.5 - 3.0 Singlet (broad) -

The chemical

shift of the CH₂

group is

influenced by the

adjacent bromine

and

trifluoroborate

groups.

¹³C NMR ~30 - 40 Broad -

The carbon

signal is often

broad due to

quadrupolar

relaxation of the

attached boron

atom.

¹⁹F NMR ~ -135 to -145 Quartet
¹J(¹⁹F-¹¹B) ≈ 40-

50 Hz

Referenced to

external

CF₃COOH. The

quartet arises

from coupling to

the ¹¹B nucleus.

¹¹B NMR ~ 3 - 5 Quartet
¹J(¹¹B-¹⁹F) ≈ 40-

50 Hz

Referenced to

external

BF₃·OEt₂. The

quartet is due to

coupling with the

three fluorine

atoms.

Infrared (IR) Spectroscopy
Characteristic IR absorption bands for potassium alkyltrifluoroborates are observed in the mid-

infrared region. The data below is based on the spectrum of a similar compound, potassium
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vinyltrifluoroborate.

Wavenumber (cm⁻¹) Intensity Assignment

~1100 - 950 Strong B-F stretching vibrations

~3000 - 2850 Medium C-H stretching vibrations

~700 - 600 Medium C-Br stretching vibration

Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) operating in the negative ion mode is a

suitable technique for the characterization of potassium organotrifluoroborates. The expected

major ion observed would be the [CH₂BBrF₃]⁻ anion.

Experimental Protocols
Detailed experimental protocols for the synthesis and application of potassium
(bromomethyl)trifluoroborate are provided below.

Synthesis of Potassium (bromomethyl)trifluoroborate
A robust method for the synthesis of potassium (bromomethyl)trifluoroborate involves the

reaction of a suitable organometallic reagent with a borate ester, followed by treatment with

potassium hydrogen fluoride (KHF₂). The following is a general procedure.

Materials:

Dibromomethane

n-Butyllithium (n-BuLi)

Triisopropyl borate

Potassium hydrogen fluoride (KHF₂)

Tetrahydrofuran (THF), anhydrous
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Acetone

Diethyl ether

Procedure:

A solution of dibromomethane in anhydrous THF is cooled to -78 °C under an inert

atmosphere (e.g., argon or nitrogen).

n-Butyllithium is added dropwise, maintaining the temperature at -78 °C. The reaction

mixture is stirred for a period to allow for the formation of the lithiated intermediate.

Triisopropyl borate is then added dropwise at -78 °C, and the mixture is allowed to slowly

warm to room temperature.

An aqueous solution of potassium hydrogen fluoride is added to the reaction mixture.

The solvents are removed under reduced pressure.

The resulting solid is washed with hot acetone and then precipitated with diethyl ether to

yield potassium (bromomethyl)trifluoroborate as a white solid.

Dibromomethane + n-BuLi
in THF at -78 °C Lithiated Intermediate

Halogen-metal
exchange

Boronate Ester Intermediate

Addition

Triisopropyl Borate
Potassium (bromomethyl)trifluoroborate

Fluorination

KHF₂ (aq)

Click to download full resolution via product page

Synthesis workflow for potassium (bromomethyl)trifluoroborate.

Suzuki-Miyaura Cross-Coupling Reaction
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The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of

an aryl halide with potassium (bromomethyl)trifluoroborate.

Materials:

Aryl halide (e.g., aryl bromide)

Potassium (bromomethyl)trifluoroborate

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

Ligand (e.g., RuPhos, SPhos)

Base (e.g., Cs₂CO₃, K₂CO₃)

Solvent system (e.g., Toluene/Water, THF/Water)

Procedure:

To a reaction vessel, add the aryl halide (1.0 equiv), potassium
(bromomethyl)trifluoroborate (1.2-1.5 equiv), palladium catalyst (2-5 mol%), ligand (4-10

mol%), and base (2-3 equiv).

The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

Degassed solvent is added via syringe.

The reaction mixture is heated with stirring (typically 80-110 °C) and monitored by TLC or

GC/MS until completion.

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent,

and washed with water.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography on silica gel.
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Pd(0)L₂

R-Pd(II)-X
(L)₂

Oxidative
Addition

R-Pd(II)-CH₂Br
(L)₂

Transmetalation

R-CH₂Br

Reductive
Elimination

R-X K⁺[BrCH₂BF₃]⁻ Base

Click to download full resolution via product page

Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Safety and Handling
Potassium (bromomethyl)trifluoroborate should be handled in a well-ventilated area, and

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn. It is classified as a skin and eye irritant. For detailed safety information,

refer to the Safety Data Sheet (SDS).
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GHS Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from incompatible

materials such as strong oxidizing agents.

This guide provides a foundational understanding of the properties and applications of

potassium (bromomethyl)trifluoroborate. For specific applications, further optimization of

the described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1632198#physical-and-chemical-properties-of-
potassium-bromomethyl-trifluoroborate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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